molecular formula C16H13F4N3O2 B262133 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE

Cat. No.: B262133
M. Wt: 355.29 g/mol
InChI Key: MLAXVTIKQNRPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl groups and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE typically involves multiple steps, starting with the preparation of the quinoline derivative. The difluoromethylation of heterocycles, such as the pyrazole ring, is often achieved via radical processes . This method involves the use of difluoromethylating agents under specific catalytic conditions to introduce the difluoromethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and stability, while the quinoline moiety can interact with specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE is unique due to its combination of a pyrazole ring with difluoromethyl groups and a quinoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13F4N3O2

Molecular Weight

355.29 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-methylquinolin-4-yl)methanone

InChI

InChI=1S/C16H13F4N3O2/c1-8-6-10(9-4-2-3-5-11(9)21-8)14(24)23-16(25,15(19)20)7-12(22-23)13(17)18/h2-6,13,15,25H,7H2,1H3

InChI Key

MLAXVTIKQNRPAV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Origin of Product

United States

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